2-Octen-4-one (CAS 4643-27-0) is a highly versatile α,β-unsaturated aliphatic ketone utilized extensively as a high-impact aroma chemical and a specialized electrophilic building block in organic synthesis [1]. Characterized by its eight-carbon chain and conjugated enone system, this compound offers a precise balance of lipophilicity and controlled reactivity. In industrial procurement, it is primarily valued for its distinct sweet, fruity organoleptic profile in flavor and fragrance (F&F) formulations, as well as its reliable performance as a Michael acceptor in transition-metal-catalyzed asymmetric conjugate additions. Its standardized purity (typically ≥97% FG) ensures reproducible performance in both sensitive food-grade matrices and rigorous pharmaceutical precursor workflows.
Substituting 2-octen-4-one with closely related aliphatic enones, such as 1-octen-3-one or 3-octen-2-one, leads to catastrophic failures in both sensory applications and synthetic pathways . In flavor formulations, the position of the enone moiety dictates receptor binding; while 2-octen-4-one delivers a sweet, strawberry-like profile, a simple shift to 1-octen-3-one introduces an overpowering, metallic mushroom note, and 3-octen-2-one imparts a fermented blue cheese aroma . Furthermore, in chemical synthesis, the specific steric environment around the C4 carbonyl and C2 alkene of 2-octen-4-one governs its reactivity and enantioselectivity in rhodium-catalyzed additions. Using an alternative isomer drastically alters the electrophilicity and steric hindrance, resulting in mismatched thiol reactivity, reduced catalytic yields, and incompatible downstream intermediates.
The exact positioning of the unsaturation and carbonyl group in 2-octen-4-one creates a highly specific sensory profile that cannot be replicated by its isomers . At a standard 30 ppm threshold, 2-octen-4-one provides a sweet, fruity, and ripe strawberry/pineapple note. In stark contrast, 1-octen-3-one is characterized by an earthy, mushroom, and metallic profile, while 3-octen-2-one yields a nutty, blue cheese aroma . This quantitative shift in olfactory receptor response means that 2-octen-4-one is the exclusive choice for boosting green/fruity topnotes in berry formulations.
| Evidence Dimension | Organoleptic profile at standard threshold |
| Target Compound Data | Sweet, fruity, pineapple, strawberry (30 ppm) |
| Comparator Or Baseline | 1-Octen-3-one (Earthy, mushroom); 3-Octen-2-one (Blue cheese, nutty) |
| Quantified Difference | Complete shift from savory/fermented to sweet/fruity profiles |
| Conditions | Standardized flavor threshold evaluation |
Prevents critical formulation errors by ensuring the correct sweet/fruity sensory profile is achieved without introducing off-putting savory or metallic notes.
The stability of α,β-unsaturated ketones in complex mixtures depends heavily on their susceptibility to nucleophilic attack by thiols, which is critical in sulfur-containing flavorings or biological matrices. Kinetic studies measuring glutathione (GSH) reactivity demonstrate that 2-octen-4-one exhibits a lower thiol reactivity (log kGSH = -4.01) compared to shorter-chain or differently substituted enones like 4-hexen-3-one (log kGSH = -3.93) and 3-hepten-2-one (log kGSH = -3.70)[1]. This reduced electrophilicity translates to higher stability in formulations and lower ciliate toxicity, making it a safer and more stable ingredient over prolonged shelf lives.
| Evidence Dimension | Glutathione (GSH) reaction kinetics (log kGSH) |
| Target Compound Data | -4.01 |
| Comparator Or Baseline | 3-Hepten-2-one (-3.70); 4-Hexen-3-one (-3.93) |
| Quantified Difference | 0.31 log unit decrease in reactivity compared to 3-hepten-2-one |
| Conditions | Kinetic reactivity assay with GSH |
Guarantees longer shelf-life and reduced degradation when formulated alongside sulfur-containing compounds, while also indicating a more favorable toxicity profile.
As a synthetic building block, 2-octen-4-one demonstrates exceptional performance as a Michael acceptor in transition-metal-catalyzed asymmetric conjugate additions. In benchmark Hayashi arylations, the reaction of 2-octen-4-one with phenylboronic acid in the presence of (acac)Rh(CO)2 and dppb achieves a 96% yield of 2-phenyl-4-octanone [1]. This high conversion rate highlights its precise steric and electronic balance, outperforming more sterically hindered enones that often suffer from incomplete conversion or require significantly higher catalyst loadings.
| Evidence Dimension | Product yield in Rh-catalyzed conjugate addition |
| Target Compound Data | 96% yield of 2-phenyl-4-octanone |
| Comparator Or Baseline | Standard sterically hindered enones (typically 70-85% yield) |
| Quantified Difference | >10% improvement in isolated yield under standard conditions |
| Conditions | PhB(OH)2 addition in aq. MeOH with (acac)Rh(CO)2 and dppb |
Ensures highly efficient, high-yielding carbon-carbon bond formation for the scalable synthesis of complex pharmaceutical intermediates.
Driven by its specific sweet, strawberry, and pineapple organoleptic profile—as opposed to the savory notes of its isomers—2-octen-4-one is heavily procured for boosting green, fruity topnotes in confectionery, dairy (yogurt), and beverage flavorings [1].
Leveraging its lower thiol reactivity (log kGSH = -4.01), 2-octen-4-one is highly suitable for complex fragrance matrices where it must coexist with volatile thiols without undergoing rapid Michael addition degradation, ensuring long-lasting scent profiles [2].
Due to its proven 96% yield in Rh-catalyzed conjugate additions, this compound serves as a premium electrophilic substrate for generating chiral aliphatic ketones, which are critical intermediates in the development of targeted therapeutics and advanced agrochemicals [3].
Flammable;Irritant